![molecular formula C10H9NOS B13008670 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of a methyl group attached to the benzothiazole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone typically involves the condensation of 2-methylbenzothiazole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 2-methylbenzothiazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. As an anticancer agent, it could inhibit enzymes such as monoamine oxidase, leading to the accumulation of toxic metabolites in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the ethanone group but shares the benzothiazole core structure.
1-(2-Chlorobenzo[d]thiazol-7-yl)ethanone: Similar structure with a chlorine substituent instead of a methyl group.
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone: Similar structure but with the ethanone group attached at a different position on the benzothiazole ring.
Uniqueness
1-(2-Methylbenzo[d]thiazol-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the ethanone group at the 7-position may confer distinct properties compared to other benzothiazole derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3 |
InChI Key |
DNZMXEPZJYHAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


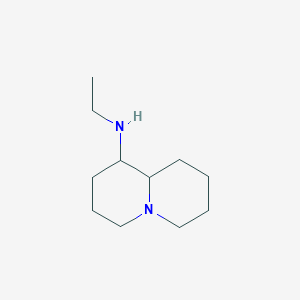
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
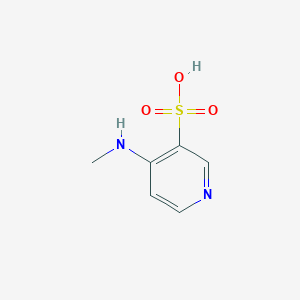
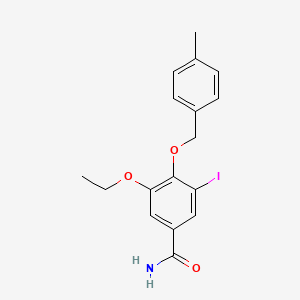
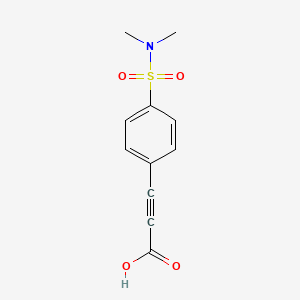
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
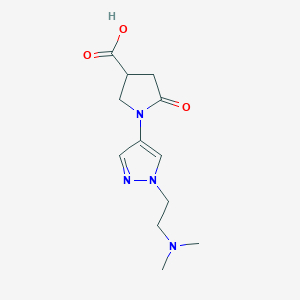

![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)

![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
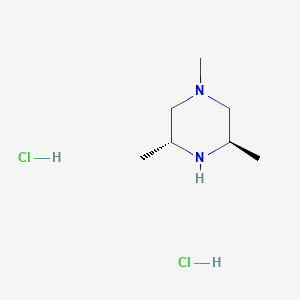
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
